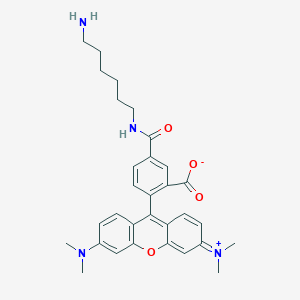

TAMRA amine, 5-isomer

Description

Properties

Molecular Formula |

C31H36N4O4 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C31H36N4O4/c1-34(2)21-10-13-24-27(18-21)39-28-19-22(35(3)4)11-14-25(28)29(24)23-12-9-20(17-26(23)31(37)38)30(36)33-16-8-6-5-7-15-32/h9-14,17-19H,5-8,15-16,32H2,1-4H3,(H-,33,36,37,38) |

InChI Key |

IOSUTFQUYOLBPL-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TAMRA amine, 5-isomer |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TAMRA Amine 5-Isomer

For researchers, scientists, and drug development professionals, Tetramethylrhodamine (TAMRA) amine 5-isomer is a crucial fluorescent dye with wide-ranging applications in biomolecule labeling and detection. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use.

Core Properties and Specifications

TAMRA amine 5-isomer is a derivative of the well-known fluorophore tetramethylrhodamine. It possesses a primary amine group, which allows for its conjugation to various electrophilic reagents.[1] This amine-reactive derivative is frequently used to label proteins, peptides, and modified oligonucleotides.[2][3] The pure 5-isomer is often preferred over a mixture of isomers for applications requiring high reproducibility, as the minor positional difference between 5- and 6-isomers can affect the biological properties of the conjugate.[4][5]

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₃₇ClN₄O₄ | [6][7][8] |

| Molecular Weight | 565.1 g/mol | [6][7] |

| Appearance | Dark red solid | [7] |

| Purity | ≥95% | [6][7] |

| Solubility | Good in DMF, DMSO, and alcohols. | [1][6][7] |

| Storage Conditions | Store at -20°C in the dark. Desiccate. | [1][6][7] |

Spectral Properties

TAMRA is characterized by its bright, orange-red fluorescence.[4]

| Spectral Characteristic | Value | Source(s) |

| Excitation Maximum (λex) | 541 nm | [1][6][7] |

| Emission Maximum (λem) | 567 nm | [1][6][7] |

| Molar Extinction Coefficient (ε) | 84,000 M⁻¹cm⁻¹ | [1][6][7] |

| Fluorescence Quantum Yield (Φ) | 0.1 | [1][6] |

| Correction Factor (CF260) | 0.32 | [1][7] |

| Correction Factor (CF280) | 0.19 | [1][7] |

Applications in Research and Drug Development

The primary application of TAMRA amine 5-isomer is in the fluorescent labeling of biomolecules. Its amine group can be conjugated with various electrophiles like activated esters (e.g., NHS esters) and epoxides.[1][9] This versatility makes it a valuable tool in numerous molecular biology techniques.

Key applications include:

-

Fluorescent Labeling: Covalently attaching to proteins, peptides, and oligonucleotides to enable their detection and tracking in various assays.[10][11]

-

Fluorescence Resonance Energy Transfer (FRET): TAMRA frequently serves as a FRET acceptor for the donor fluorophore fluorescein (B123965) (FAM).[1][9][12] This pairing is widely used in designing probes for real-time PCR, such as TaqMan probes, and in studies of molecular interactions.[12][13]

-

Fluorescence Microscopy: Labeled biomolecules can be visualized within cells and tissues, providing insights into their localization and dynamics.[10]

-

Flow Cytometry: Used for cell sorting, phenotyping, and analyzing cell surface markers.[10]

Experimental Protocols

A common application of TAMRA is the labeling of proteins and other amine-containing biomolecules using its N-hydroxysuccinimidyl (NHS) ester derivative, 5-TAMRA-SE.

Protocol: Labeling of Proteins with 5-TAMRA NHS Ester

This protocol outlines a general procedure for conjugating 5-TAMRA NHS ester to a primary amine-containing biomolecule.

Materials:

-

5-TAMRA NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Protein or other biomolecule to be labeled

-

Labeling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-9.0 (must be free of primary amines)[12]

-

Purification column (e.g., Sephadex G-25) or dialysis equipment[12][14]

-

Quenching Buffer (optional): 1 M Tris buffer, pH 7.5[14]

Procedure:

-

Prepare the TAMRA-SE Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[12]

-

Prepare the Biomolecule Solution: Dissolve the protein or biomolecule in the labeling buffer at a concentration of 1-10 mg/mL.[12][14]

-

Conjugation Reaction: Add the 5-TAMRA NHS ester solution to the biomolecule solution. A 5- to 20-fold molar excess of the dye is typically used, though the optimal ratio should be determined empirically.[12][14]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[12][14]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM.[14]

-

Purification: Separate the labeled biomolecule from the unreacted dye using gel filtration, spin columns, or dialysis.[12][14]

Visualizing Workflows and Pathways

Biomolecule Labeling Workflow

The following diagram illustrates the general workflow for labeling a biomolecule with an amine-reactive TAMRA derivative.

Caption: General workflow for labeling a biomolecule with TAMRA-NHS ester.

FRET Signaling Pathway in a TaqMan Probe Assay

This diagram shows the principle of Fluorescence Resonance Energy Transfer (FRET) using a FAM-TAMRA pair in a TaqMan probe for real-time PCR.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. TAMRA NHS ester, 5-isomer (A270324) | Antibodies.com [antibodies.com]

- 4. interchim.fr [interchim.fr]

- 5. vectorlabs.com [vectorlabs.com]

- 6. TAMRA amine, 5-isomer, 2158336-48-0 | BroadPharm [broadpharm.com]

- 7. This compound (A270317) | Antibodies.com [antibodies.com]

- 8. medkoo.com [medkoo.com]

- 9. This compound | Orgasynth [orgasynth.com]

- 10. TAMRA Dye - ADC Linkers | AxisPharm [axispharm.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]

- 14. youdobio.com [youdobio.com]

5-TAMRA Amine: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of 5-TAMRA (Tetramethylrhodamine) amine. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile fluorophore in their work. This guide includes key quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its application.

Core Spectral Properties of 5-TAMRA Amine

5-TAMRA is a popular orange-red fluorescent dye known for its brightness and photostability.[1] It is widely used for labeling peptides, proteins, and nucleic acids.[2][3] The amine-reactive form, typically an N-hydroxysuccinimide (NHS) ester, readily couples with primary amines on biomolecules to form stable amide bonds.[4] 5-TAMRA can also serve as a Förster Resonance Energy Transfer (FRET) acceptor for fluorophores like fluorescein (B123965) (FAM).[5][6]

The spectral properties of 5-TAMRA can vary slightly depending on the solvent and conjugation state. The following table summarizes the key quantitative data for 5-TAMRA and its amine-reactive NHS ester derivative.

| Property | 5-TAMRA Amine | 5-TAMRA NHS Ester | Reference |

| Excitation Maximum (λex) | 541 nm | 546 nm | [4][5][6] |

| Emission Maximum (λem) | 567 nm | 580 nm | [4][5][6] |

| Molar Extinction Coefficient (ε) | 84,000 cm⁻¹M⁻¹ | 95,000 cm⁻¹M⁻¹ | [4][5][6] |

| Quantum Yield (Φ) | 0.1 | 0.1 | [4][5][6] |

| Molecular Weight | ~565 g/mol | 527.52 g/mol | [7][8] |

| Solubility | Good in DMF, DMSO, and alcohols | Soluble in DMF and DMSO | [5][6] |

Experimental Protocols

Accurate and reproducible results when using 5-TAMRA derivatives depend on careful experimental execution. Below are detailed protocols for common procedures involving this fluorophore.

Measuring Fluorescence Excitation and Emission Spectra

This protocol outlines the general procedure for determining the fluorescence spectra of a fluorophore like 5-TAMRA using a spectrofluorometer.[9]

Materials:

-

5-TAMRA solution of known concentration in a suitable solvent (e.g., DMSO, PBS).

-

Quartz cuvette.

-

Spectrofluorometer.

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable light output. Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.[9]

-

Measuring the Emission Spectrum:

-

Set the excitation wavelength to the known absorption maximum of 5-TAMRA (e.g., ~541 nm).[5][6]

-

Scan a range of emission wavelengths, typically starting from 10-20 nm above the excitation wavelength to well past the expected emission maximum (e.g., 560 nm to 700 nm).[9]

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).[9]

-

-

Measuring the Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λem).[9]

-

Scan a range of excitation wavelengths, from below the expected excitation maximum to near the emission maximum (e.g., 480 nm to 560 nm).[9]

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum should correspond to the absorbance maximum (λex).[9]

-

Protocol for Labeling Biomolecules with 5-TAMRA NHS Ester

This protocol provides a general method for labeling primary amine-containing biomolecules, such as proteins or peptides, with 5-TAMRA NHS ester.[10]

Materials:

-

5-TAMRA NHS ester.

-

Target biomolecule (e.g., antibody, peptide).

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

0.1 M Sodium Bicarbonate or Phosphate (B84403) buffer, pH 8.3.

-

Purification column (e.g., gel filtration, spin columns, or dialysis).[10]

Procedure:

-

Dissolve 5-TAMRA NHS Ester: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]

-

Dissolve Biomolecule: Dissolve the biomolecule in the 0.1 M sodium bicarbonate or phosphate buffer (pH 8.3) to a concentration of 1-10 mg/mL.[10] Buffers containing primary amines (e.g., Tris or glycine) should be avoided as they will compete for reaction with the NHS ester.[10]

-

Reaction: Add the 5-TAMRA NHS ester solution dropwise to the biomolecule solution at a 5-10 molar excess.[10]

-

Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.[10]

-

Quenching (Optional): The reaction can be quenched by adding 1 M Tris buffer (pH 7.5) to a final concentration of 50 mM.[10]

-

Purification: Purify the labeled biomolecule using gel filtration (e.g., Sephadex G-25), spin columns, or dialysis to remove unreacted dye.[10]

Visualizations

The following diagrams illustrate a common experimental workflow involving 5-TAMRA.

Caption: Workflow for labeling a protein with 5-TAMRA NHS Ester.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. 5-TAMRA (5-Carboxytetramethylrhodamine), Fluorescent dye for DNA, peptides and proteins (CAS 91809-66-4) | Abcam [abcam.com]

- 4. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]

- 5. TAMRA amine, 5-isomer (A270317) | Antibodies.com [antibodies.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound, 2158336-48-0 | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. youdobio.com [youdobio.com]

A Technical Guide to the Spectral and Application Properties of TAMRA Amine 5-Isomer

For researchers, scientists, and professionals in drug development, a precise understanding of fluorophores is paramount for the generation of reliable and reproducible experimental data. Tetramethylrhodamine (TAMRA) is a widely utilized fluorescent dye, and its 5-isomer amine derivative serves as a crucial building block for the synthesis of custom probes and as a versatile tool in bioconjugation. This guide provides an in-depth overview of the spectral properties, experimental protocols, and common applications of TAMRA amine 5-isomer.

Core Spectroscopic and Physical Properties

TAMRA is a rhodamine-based fluorophore characterized by its bright orange-red fluorescence, high photostability, and good quantum yield.[1] The amine group on the 5-isomer provides a reactive handle for conjugation to various electrophiles.[2][3] The key quantitative spectral and physical data for TAMRA amine 5-isomer are summarized below. It is important to note that while the core structure is consistent, reported values can vary slightly based on the solvent, pH, and conjugation partner.[4][5]

| Property | Value | Unit | Notes |

| Excitation Maximum (λex) | ~541 - 546 | nm | Can be excited effectively by the 532 nm laser line.[6][7] |

| Emission Maximum (λem) | ~567 - 580 | nm | Exhibits a significant Stokes shift, which is beneficial for reducing spectral overlap.[2][3][4][6][7] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 | M⁻¹cm⁻¹ | A high value indicates efficient light absorption.[2][6][7] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | - | Represents the efficiency of converting absorbed photons into emitted photons.[2][3][6][7][8] |

| Molecular Weight | ~565.1 | g/mol | Varies slightly depending on the salt form (e.g., hydrochloride).[2][8] |

| Solubility | Good | - | Readily soluble in organic solvents like DMSO and DMF.[2][8][9] |

Key Applications and Signaling Pathways

One of the most prominent applications of TAMRA is its role as an acceptor in Förster Resonance Energy Transfer (FRET) pairs, frequently partnered with a donor fluorophore like fluorescein (B123965) (FAM).[2][3][10] In FRET, non-radiative energy is transferred from an excited donor to a nearby acceptor. This phenomenon is highly dependent on the distance between the two fluorophores, making it a powerful tool for studying molecular interactions, such as protein-protein binding or nucleic acid hybridization.

Experimental Protocols

Accurate and reproducible results rely on meticulous experimental design and execution. The following sections detail standardized protocols for characterizing TAMRA amine 5-isomer and for its use in bioconjugation.

Protocol 1: Measurement of Fluorescence Spectra

This protocol outlines the general procedure for determining the excitation and emission spectra of TAMRA amine 5-isomer using a spectrofluorometer.

Materials:

-

TAMRA amine 5-isomer solution of a known concentration in a suitable solvent (e.g., DMSO, PBS).

-

Quartz cuvette.

-

Spectrofluorometer.

Methodology:

-

Instrument Setup: Power on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended duration to ensure a stable light output.[4] Set the excitation and emission slit widths. Narrower slits (e.g., 5 nm) provide better spectral resolution but may result in a lower signal-to-noise ratio.[4]

-

Measuring the Emission Spectrum:

-

Set the excitation wavelength to the known absorption maximum of TAMRA (~541 nm).[4]

-

Scan a range of emission wavelengths, typically starting 10-20 nm above the excitation wavelength and extending well past the expected emission maximum (e.g., 550 nm to 700 nm).[4][11]

-

The resulting plot of fluorescence intensity versus emission wavelength constitutes the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Measuring the Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λem).[4]

-

Scan a range of excitation wavelengths from below the expected maximum to near the emission wavelength (e.g., 480 nm to 560 nm).[4]

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum should correspond closely to the absorption maximum (λex).

-

Protocol 2: Bioconjugation of Biomolecules with TAMRA

While TAMRA amine itself can be conjugated to electrophiles, a more common procedure for labeling proteins and peptides involves an amine-reactive derivative, such as TAMRA N-hydroxysuccinimidyl (NHS) ester.[9][12] This protocol details the labeling of primary amines (e.g., on lysine (B10760008) residues or the N-terminus of a protein) with 5-TAMRA NHS ester.

Materials:

-

5-TAMRA NHS ester.[13]

-

Biomolecule (e.g., protein, peptide) to be labeled.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[12][13]

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[12][13] Buffers containing primary amines (e.g., Tris) must be avoided.[12]

-

Purification column (e.g., gel filtration, spin column).[12][13]

Methodology:

-

Prepare TAMRA Stock Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[10][12][13]

-

Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).[10][13]

-

Conjugation Reaction: Add a calculated molar excess of the TAMRA stock solution to the biomolecule solution.[12] A 5- to 20-fold molar excess is a typical starting point, though the optimal ratio should be determined empirically.[10][13]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[12][13]

-

Purification: Separate the labeled biomolecule from the unreacted dye using a suitable purification method, such as a gel filtration column (e.g., Sephadex G-25) or dialysis.[12][13]

References

- 1. lifetein.com [lifetein.com]

- 2. TAMRA amine, 5-isomer (A270317) | Antibodies.com [antibodies.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. benchchem.com [benchchem.com]

- 5. interchim.fr [interchim.fr]

- 6. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]

- 7. rndsystems.com [rndsystems.com]

- 8. This compound, 2158336-48-0 | BroadPharm [broadpharm.com]

- 9. TAMRA NHS ester, 5-isomer (A270324) | Antibodies.com [antibodies.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. youdobio.com [youdobio.com]

A Technical Guide to the Quantum Yield of 5-TAMRA Amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of 5-carboxytetramethylrhodamine (B559615) (5-TAMRA) amine, with a core focus on its fluorescence quantum yield. 5-TAMRA is a versatile rhodamine-based fluorophore widely employed in biological and biomedical research for labeling proteins, peptides, and oligonucleotides.[1][2][3] Its bright, orange-red fluorescence, high photostability, and pH-insensitivity make it a valuable tool for various applications, including fluorescence microscopy, Förster Resonance Energy Transfer (FRET), and DNA analysis.[3][4][5][6]

Quantitative Photophysical Data

The key photophysical characteristics of 5-TAMRA and its amine-reactive succinimidyl ester (SE or NHS ester) derivative are summarized below. The amine form and the conjugated dye exhibit nearly identical spectral properties.[1]

| Property | Value | Notes |

| Fluorescence Quantum Yield (Φ) | 0.1 | The probability of an absorbed photon being re-emitted as fluorescence.[3][4][7][8][9] |

| Excitation Maximum (λex) | ~541 - 553 nm | Varies slightly depending on the specific isomer and solvent environment.[4][7][8][10] |

| Emission Maximum (λem) | ~567 - 580 nm | Varies slightly depending on the specific isomer and solvent environment.[4][7][8][10] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M-1cm-1 | A measure of how strongly the dye absorbs light at its excitation maximum.[4][7][8][9] |

| Reactive Group | Amine (-NH2) | The primary amine group allows for conjugation with electrophiles like NHS esters.[8][11] |

| Recommended Laser Line | 532 nm | A common laser line that provides efficient excitation.[4][7] |

| Solubility | DMF, DMSO, Alcohols | Good solubility in common organic solvents.[7][8] |

Experimental Protocol: Relative Quantum Yield Determination

The most common and reliable method for measuring the fluorescence quantum yield is the comparative method, which involves using a well-characterized fluorescent standard.[12]

Principle: The quantum yield of an unknown sample (Φsample) is calculated relative to a standard with a known quantum yield (Φstd). This is achieved by comparing the integrated fluorescence intensities and absorbances of the sample and the standard under identical conditions. The governing equation is:

Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std)

Where:

-

Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent used for the sample and standard.[1][12]

Materials:

-

5-TAMRA amine sample

-

Fluorescence standard with known quantum yield (e.g., Rhodamine 6G in ethanol (B145695), Φ = 0.95)

-

Spectrophotometer (for absorbance measurements)

-

Spectrofluorometer (for fluorescence measurements)

-

High-purity solvent (e.g., ethanol or appropriate buffer)

-

1 cm path length quartz cuvettes

Methodology:

-

Selection of Standard and Solvent: Choose a standard whose absorption and emission spectra overlap as much as possible with 5-TAMRA. Ensure both the sample and standard are soluble in the chosen solvent and that the solvent is transparent at the excitation and emission wavelengths.

-

Preparation of Stock Solutions: Prepare concentrated stock solutions of both the 5-TAMRA amine sample and the fluorescent standard in the same high-purity solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of five to six dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.02 to 0.1.[12] This low absorbance range is critical to avoid inner filter effects, where the sample reabsorbs its own emitted fluorescence.[12][13]

-

Absorbance Measurement:

-

Set the spectrophotometer to the chosen excitation wavelength (e.g., a wavelength near the absorbance maximum of 5-TAMRA, such as 540 nm).

-

Record the absorbance of each dilution for both the sample and the standard.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard. It is crucial that all instrumental parameters (e.g., excitation and emission slit widths) are kept constant throughout all measurements.

-

For each recorded spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

-

Data Analysis and Calculation:

-

For both the 5-TAMRA sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis).

-

Perform a linear regression for each data set to obtain the slope (gradient, Grad). The plot should be linear, confirming the absence of concentration-dependent quenching effects.[12]

-

Using the calculated gradients (Gradsample and Gradstd), the known quantum yield of the standard (Φstd), and the refractive indices of the solvents (η), calculate the quantum yield of the 5-TAMRA amine sample (Φsample) using the equation provided above.

-

Visualizations

The following diagrams illustrate the experimental workflow for quantum yield determination and a key application of 5-TAMRA in molecular biology.

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Caption: Role of 5-TAMRA as a Quencher in a TaqMan Probe FRET System.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. TAMRA amine, 5-isomer, 2158336-48-0 | BroadPharm [broadpharm.com]

- 9. TAMRA NHS ester, 5-isomer (A270324) | Antibodies.com [antibodies.com]

- 10. caymanchem.com [caymanchem.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. static.horiba.com [static.horiba.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: Molar Extinction Coefficient of 5-TAMRA-Amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molar extinction coefficient of 5-Carboxytetramethylrhodamine (TAMRA) amine, 5-isomer, a widely used fluorescent dye in bioconjugation and cellular imaging. This document details its spectral properties, a robust protocol for the experimental determination of its molar extinction coefficient, and a typical workflow for its application in labeling biomolecules.

Core Properties of 5-TAMRA-Amine (5-Isomer)

5-TAMRA-amine is a derivative of the rhodamine dye, featuring a primary amine group that allows for its covalent attachment to various biomolecules. Its photophysical properties make it a valuable tool in fluorescence-based assays, including FRET, immunofluorescence, and flow cytometry.

Spectral and Physicochemical Data

The quantitative spectral and physical properties of 5-TAMRA-amine (5-isomer) are summarized in the table below. These values are crucial for accurate quantification of dye concentration and for designing fluorescence experiments.

| Property | Value | Notes |

| Molar Extinction Coefficient (ε) | 84,000 M⁻¹cm⁻¹ | At the absorption maximum (λ_max_) in organic solvents like DMF or DMSO.[1][2][3][4] |

| Absorption Maximum (λ_abs_) | 541 nm | In organic solvents.[1][2][3] The absorbance maximum can be slightly different in aqueous solutions. |

| Emission Maximum (λ_em_) | 567 nm | In organic solvents.[1][2][3] |

| Fluorescence Quantum Yield (Φ) | 0.1 | Represents the efficiency of photon emission after absorption.[1][2][3] |

| Recommended Solvents | DMF, DMSO, Alcohols | Good solubility is achieved in these organic solvents.[2][3] |

| Molecular Weight | ~565.1 g/mol | Varies slightly based on the salt form. |

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. Its accurate determination is essential for calculating the precise concentration of the dye and the degree of labeling in bioconjugation reactions. The following protocol outlines the procedure for determining the molar extinction coefficient of 5-TAMRA-amine using UV-Visible spectrophotometry, based on the Beer-Lambert law (A = εcl).

Materials and Equipment

-

5-TAMRA-amine, 5-isomer powder

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Volumetric flasks (e.g., 1 mL, 10 mL)

-

Calibrated micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Step-by-Step Procedure

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount (e.g., 1-2 mg) of 5-TAMRA-amine powder using an analytical balance.

-

Dissolve the weighed powder in a precise volume of anhydrous DMF or DMSO in a volumetric flask to create a concentrated stock solution. For example, dissolving 1 mg of 5-TAMRA-amine (MW ≈ 565.1 g/mol ) in 1 mL of solvent yields a stock solution of approximately 1.77 mM.

-

-

Preparation of Serial Dilutions:

-

Perform a series of accurate serial dilutions of the stock solution to prepare at least five different concentrations. The final concentrations should result in absorbance values within the linear range of the spectrophotometer, ideally between 0.1 and 1.0.

-

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

-

Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of TAMRA (e.g., 450-650 nm) to determine the λ_max_.

-

Use the same solvent (DMF or DMSO) as a blank to zero the spectrophotometer.

-

Measure the absorbance of each dilution at the determined λ_max_.

-

-

Data Analysis:

-

Plot the measured absorbance at λ_max_ on the y-axis against the corresponding molar concentration on the x-axis.

-

Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

-

The molar extinction coefficient (ε) is calculated from the slope of the line, given that the path length (l) of the cuvette is 1 cm (Slope = ε * l). Therefore, the slope of the line is equal to the molar extinction coefficient in units of M⁻¹cm⁻¹.

-

Workflow for 5-TAMRA-Amine in Bioconjugation

The following diagram illustrates a typical experimental workflow from receiving the 5-TAMRA-amine compound to its final application in labeling a target protein. This process includes critical quality control steps, the conjugation reaction, and purification of the final product.

Caption: Workflow for the quality control and application of 5-TAMRA-amine in bioconjugation.

This guide provides the essential technical information for the effective use of 5-TAMRA-amine in research and development. Adherence to the described protocols will ensure accurate and reproducible results in fluorescence-based applications.

References

Unveiling the Solubility of TAMRA Amine 5-Isomer in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 5-Carboxytetramethylrhodamine (TAMRA) amine, 5-isomer, in dimethyl sulfoxide (B87167) (DMSO). Aimed at professionals in research and drug development, this document synthesizes available data, presents detailed experimental protocols, and offers visual representations of relevant workflows to facilitate the effective use of this popular fluorescent dye.

Core Topic: Solubility of 5-TAMRA Amine in DMSO

5-TAMRA (5-Carboxytetramethylrhodamine) and its derivatives are widely utilized fluorescent labels in molecular biology and related fields for the labeling of biomolecules such as proteins and nucleic acids. A thorough understanding of their solubility in common laboratory solvents like DMSO is critical for the preparation of stock solutions, ensuring accurate concentration measurements, and the successful execution of labeling experiments.

While many suppliers describe the solubility of TAMRA amine, 5-isomer in DMSO as "good," precise quantitative data is not always readily available for this specific isomer.[1][2][3] However, data for closely related TAMRA compounds can provide valuable insights.

Quantitative Solubility Data

To provide a clear reference, the following table summarizes the available quantitative solubility data for 5-TAMRA and its amine-reactive succinimidyl ester (SE) derivative in DMSO.

| Compound | Reported Solubility in DMSO | Source |

| 5-TAMRA (free acid) | 50 mg/mL (116.16 mM) | MedChemExpress[4] |

| 5-TAMRA SE | Soluble to 50 mM | R&D Systems |

Note: The solubility of fluorescent dyes can be influenced by factors such as the purity of the compound, the presence of moisture in the DMSO, and the ambient temperature. It is often recommended to use anhydrous DMSO and sonication to aid dissolution, especially for preparing concentrated stock solutions.[4]

Experimental Protocol: Determination of 5-TAMRA Amine Solubility in DMSO

The following protocol outlines a general method for determining the solubility of 5-TAMRA amine, 5-isomer, in DMSO. This method is adapted from standard laboratory practices for solubility assessment of fluorescent dyes.

Objective: To determine the maximum concentration at which 5-TAMRA amine, 5-isomer, can be dissolved in DMSO at room temperature without forming a precipitate.

Materials:

-

5-TAMRA amine, 5-isomer (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge

-

Spectrophotometer

-

Calibrated micropipettes

-

Microcentrifuge tubes (e.g., 1.5 mL)

Procedure:

-

Preparation of a Saturated Solution:

-

Add a small, known excess amount of 5-TAMRA amine, 5-isomer, to a microcentrifuge tube.

-

Add a specific volume of anhydrous DMSO (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

-

Allow the suspension to equilibrate at room temperature for at least one hour, protected from light.

-

-

Separation of Undissolved Solute:

-

Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Preparation of a Diluted Sample for Measurement:

-

Carefully aspirate a known volume of the clear supernatant (e.g., 10 µL) without disturbing the pellet.

-

Dilute the supernatant in a fresh tube with a known volume of DMSO (e.g., 990 µL) to bring the absorbance within the linear range of the spectrophotometer.

-

-

Spectrophotometric Analysis:

-

Calculation of Solubility:

-

Calculate the concentration of the diluted sample using the Beer-Lambert law (A = εbc), where:

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving TAMRA derivatives.

References

Safeguarding Your Signal: An In-depth Technical Guide to the Storage of TAMRA Amine 5-Isomer

For Researchers, Scientists, and Drug Development Professionals

Correctly storing and handling fluorescent dyes is paramount to ensuring the reproducibility and accuracy of experimental results. This guide provides a comprehensive overview of the optimal storage conditions for TAMRA (Tetramethylrhodamine) amine 5-isomer, a widely used fluorescent label in bioconjugation and cellular imaging. By adhering to these guidelines, researchers can minimize degradation and maintain the integrity of this critical reagent.

Recommended Storage Conditions

The stability of TAMRA amine 5-isomer is primarily affected by temperature, light, and moisture. Both in its solid, powdered form and in solution, specific precautions must be taken to ensure its long-term efficacy.

Solid Form

When stored as a lyophilized powder, TAMRA amine 5-isomer exhibits good stability. For optimal longevity, the compound should be stored under the following conditions:

| Parameter | Recommended Condition | Shelf Life |

| Temperature | -20°C[1] | Up to 24 months[1] |

| Light | In the dark (e.g., in an amber vial or a light-blocking container)[1] | N/A |

| Atmosphere | Desiccated (under a dry, inert atmosphere like argon or nitrogen is preferable)[1] | N/A |

Short-term storage at 4°C is also acceptable for amine and carboxylic acid derivatives of TAMRA[2]. Transportation at ambient room temperature for up to three weeks is generally considered acceptable and should not significantly impact the quality of the product[1].

Solution Form

Once dissolved, the stability of TAMRA amine 5-isomer decreases. Therefore, it is highly recommended to prepare solutions fresh for each use. If a stock solution must be prepared and stored, the following conditions are advised:

| Parameter | Recommended Condition | Shelf Life |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Weeks to a month[2] |

| Temperature | -20°C or -80°C[2] | Short-term (weeks to a month)[2] |

| Light | Protected from light[2] | N/A |

| Atmosphere | In tightly sealed vials to prevent moisture absorption[2] | N/A |

Experimental Protocols

Protocol for Handling and Dissolving TAMRA Amine 5-Isomer

To ensure the integrity of the dye and the accuracy of your experiments, follow this protocol for handling and preparing solutions of TAMRA amine 5-isomer:

-

Equilibration: Before opening, allow the vial of solid TAMRA amine 5-isomer to warm to room temperature. This crucial step prevents the condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis[2].

-

Solvent Preparation: Use high-quality, anhydrous DMSO or DMF for preparing stock solutions. The presence of water can compromise the stability of the dye, particularly if it is to be used in reactions with moisture-sensitive reagents.

-

Dissolution: Add the appropriate volume of anhydrous solvent to the vial to achieve the desired stock concentration. Vortex briefly to ensure the dye is fully dissolved. Stock solutions are typically prepared at a concentration of 1-10 mg/mL.

-

Usage: Use the freshly prepared solution immediately for your labeling or experimental procedures.

-

Storage of Stock Solution (if necessary): If the stock solution is not for immediate use, it can be aliquoted into smaller, single-use volumes in tightly sealed, light-protected vials. Store these aliquots at -20°C or -80°C for short-term storage (up to one month)[2]. Avoid repeated freeze-thaw cycles.

Proposed Protocol for Assessing the Stability of TAMRA Amine 5-Isomer via HPLC

To quantitatively assess the stability of TAMRA amine 5-isomer under various conditions, a High-Performance Liquid Chromatography (HPLC) based method can be employed. This protocol is adapted from methodologies used for analyzing the stability of related fluorescent dye conjugates[3].

Objective: To determine the degradation of TAMRA amine 5-isomer over time at different temperatures and light conditions.

Materials:

-

TAMRA amine 5-isomer

-

Anhydrous DMSO

-

HPLC-grade acetonitrile (B52724) (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column

-

HPLC system with a UV-Vis or fluorescence detector

Procedure:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of TAMRA amine 5-isomer in anhydrous DMSO.

-

Create several identical sets of samples by diluting the stock solution to a working concentration (e.g., 50 µg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Incubation Conditions:

-

Temperature Stability: Store sample sets at -20°C, 4°C, and room temperature (20-25°C) in the dark.

-

Photostability: Expose one set of samples to ambient laboratory light at room temperature. Keep a control set in the dark at the same temperature.

-

-

Time Points:

-

Analyze samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).

-

-

HPLC Analysis:

-

Mobile Phase:

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point, which can be optimized.

-

Flow Rate: 1 mL/min

-

Detection: Monitor the elution profile at the absorbance maximum of TAMRA (~541 nm) and with a fluorescence detector (Excitation: ~541 nm, Emission: ~567 nm).

-

-

Data Analysis:

-

Quantify the peak area of the intact TAMRA amine 5-isomer at each time point.

-

Calculate the percentage of degradation over time for each condition by comparing the peak area to the initial (time 0) peak area.

-

Plot the percentage of intact dye versus time for each storage condition.

-

Degradation Pathways and Visualization

The primary degradation pathways for TAMRA and other rhodamine dyes are photodegradation and hydrolysis.

-

Photodegradation: Exposure to light, especially UV light, can lead to the irreversible bleaching of the fluorophore. This process involves the photo-oxidation of the xanthene core, resulting in a loss of fluorescence.

-

Hydrolysis: In the presence of water, the amine group of TAMRA amine 5-isomer can be susceptible to hydrolysis, although it is generally more stable than ester or isothiocyanate derivatives. For derivatives like NHS esters, hydrolysis is a significant concern[4].

The following diagrams illustrate the recommended storage workflow and the potential degradation pathways.

References

In-Depth Technical Guide to the Photostability of 5-TAMRA Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability of 5-Carboxytetramethylrhodamine (5-TAMRA) amine, a widely used fluorescent dye in biological research. Understanding the photophysical properties and degradation pathways of 5-TAMRA is critical for designing robust and reproducible fluorescence-based assays, particularly in applications requiring prolonged or high-intensity illumination such as single-molecule studies, time-lapse imaging, and high-throughput screening.

Core Photophysical Properties of 5-TAMRA

5-TAMRA is a bright, orange-red fluorescent dye belonging to the rhodamine family. Its succinimidyl ester derivative (5-TAMRA-SE) is commonly used for covalently labeling primary amines on proteins, peptides, and nucleic acids. The dye is known for its relatively high photostability and pH-insensitivity within the physiological range, making it a versatile tool in various biological applications.[1][2][3]

Summary of Quantitative Data

The following tables summarize the key photophysical and photostability parameters of 5-TAMRA and its derivatives. These values can be influenced by environmental factors such as solvent, pH, and conjugation to biomolecules.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~540 - 556 nm | Varies with solvent and conjugation state.[4] |

| Emission Maximum (λem) | ~565 - 580 nm | Varies with solvent and conjugation state.[4] |

| Molar Extinction Coefficient (ε) | 84,000 - 95,000 M⁻¹cm⁻¹ | Indicates high efficiency of light absorption.[4][5][6] |

| Fluorescence Quantum Yield (Φf) | ~0.1 - 0.3 | Represents the efficiency of photon emission.[5][6][7] |

| Photobleaching Quantum Yield (Φb) | 3.3 x 10⁻⁷ | A lower value indicates higher photostability.[4] |

| Photobleaching Half-life (t₁/₂) | Not consistently reported | Highly dependent on experimental conditions.[4] |

Factors Influencing Photostability

The photostability of 5-TAMRA is not an intrinsic constant but is influenced by a multitude of experimental factors. Careful consideration of these factors is crucial for minimizing photobleaching and ensuring data quality.

-

Excitation Light Intensity and Wavelength: Higher light intensity leads to a faster rate of photobleaching. The rate of photobleaching is also dependent on the excitation wavelength, with off-peak excitation potentially reducing the rate of degradation.

-

Solvent Environment: The polarity and viscosity of the solvent can affect the photostability of rhodamine dyes.

-

pH: 5-TAMRA's fluorescence is generally stable in the physiological pH range (below 8.0). However, in alkaline conditions (pH > 8.0), a decrease in fluorescence intensity may be observed due to structural changes in the rhodamine backbone.[4]

-

Presence of Oxygen and Reactive Oxygen Species (ROS): Molecular oxygen can act as a quencher of the triplet state of the fluorophore, leading to the formation of reactive oxygen species (ROS) that can chemically degrade the dye.

-

Triplet State Quenchers: The long-lived triplet state of a fluorophore is a key intermediate in photodegradation pathways. Triplet state quenchers, such as cyclooctatetraene (B1213319) (COT), can accept energy from the excited triplet state of the dye, returning it to the ground state and thus reducing the likelihood of photobleaching.[5]

Experimental Protocols

Accurate assessment of 5-TAMRA photostability requires standardized experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: Measurement of Photobleaching Rate

This protocol outlines a common method for determining the photobleaching rate of 5-TAMRA using fluorescence microscopy.

Objective: To quantify the rate of fluorescence decay of 5-TAMRA under continuous illumination.

Materials:

-

5-TAMRA labeled sample (e.g., protein conjugate, oligonucleotide)

-

Microscope slide and coverslip

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence microscope with a stable light source (e.g., laser or stabilized lamp) and a sensitive detector (e.g., PMT or sCMOS camera)

-

Image analysis software (e.g., ImageJ/Fiji)

Methodology:

-

Sample Preparation: Prepare a solution of the 5-TAMRA conjugate in PBS at a suitable concentration. Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.

-

Microscope Setup: Turn on the light source and allow it to stabilize. Select the appropriate filter set for 5-TAMRA (e.g., excitation ~540-560 nm, emission ~570-600 nm).

-

Image Acquisition: Focus on the sample and adjust the illumination intensity to a level that provides a good signal-to-noise ratio. Acquire a time-lapse series of images of the same region of interest (ROI) under continuous illumination. The time interval between images should be chosen based on the expected rate of photobleaching.

-

Data Analysis:

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Subtract the background fluorescence from each measurement.

-

Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the data to a single exponential decay function: I(t) = I(0) * exp(-kt) where I(t) is the intensity at time t, I(0) is the initial intensity, and k is the photobleaching rate constant. The photobleaching half-life (t₁/₂) can be calculated as t₁/₂ = ln(2)/k.

-

Protocol 2: Determination of Photobleaching Quantum Yield (Φb)

This protocol describes the relative method for determining the photobleaching quantum yield of 5-TAMRA by comparing it to a standard with a known quantum yield.

Objective: To determine the photobleaching quantum yield of 5-TAMRA relative to a reference standard.

Materials:

-

5-TAMRA solution of known concentration

-

Reference standard solution with a known Φb (e.g., Rhodamine 6G in ethanol)

-

Spectrofluorometer with a stable light source

-

UV-Vis spectrophotometer

-

Cuvettes

Methodology:

-

Sample Preparation: Prepare a series of dilutions of both the 5-TAMRA sample and the reference standard in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Place the most dilute solution of the reference standard in the spectrofluorometer.

-

Excite the sample at the chosen wavelength and record the initial fluorescence intensity (F₀).

-

Continuously illuminate the sample and record the fluorescence intensity over time until it has significantly decreased.

-

Repeat the fluorescence measurement for all dilutions of the sample and the reference standard.

-

-

Data Analysis:

-

For each measurement, plot the natural logarithm of the fluorescence intensity (ln(F)) versus time. The slope of this plot is the photobleaching rate constant (k).

-

Plot the photobleaching rate constant (k) versus the initial absorbance for both the sample and the reference standard. The slope of this plot is proportional to the photobleaching quantum yield.

-

The photobleaching quantum yield of the sample (Φb_sample) can be calculated using the following equation: Φb_sample = Φb_std * (slope_sample / slope_std) where Φb_std is the photobleaching quantum yield of the standard, and slope_sample and slope_std are the slopes from the plots of k versus absorbance.

-

Photodegradation Mechanism

The photodegradation of rhodamine dyes like 5-TAMRA is a complex process that can proceed through several pathways, often involving the excited triplet state and the formation of reactive oxygen species.

Intrinsic Photodegradation

In the absence of external catalysts, the intrinsic photodegradation of rhodamine dyes is believed to be initiated by the absorption of a photon, leading to an excited singlet state. The molecule can then undergo intersystem crossing to a longer-lived triplet state. This triplet state is more susceptible to chemical reactions with surrounding molecules, particularly molecular oxygen. This can lead to the formation of reactive oxygen species (ROS) such as singlet oxygen, which can then attack the xanthene core of the dye, leading to its irreversible degradation. One of the major photodegradation pathways for rhodamine dyes is N-dealkylation, which involves the removal of the alkyl groups from the nitrogen atoms.[4][8] This process leads to the formation of photoproducts with blue-shifted absorption and emission spectra.

Photocatalytic Degradation

In the presence of semiconductor photocatalysts such as TiO₂ or ZnO, the photodegradation of rhodamine dyes can be significantly accelerated. The mechanism typically involves the generation of electron-hole pairs in the photocatalyst upon light absorption. These charge carriers can then react with water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which can efficiently degrade the dye molecule through oxidation.

Visualizations

Logical Workflow for Assessing 5-TAMRA Photostability

Caption: Workflow for assessing 5-TAMRA photostability.

Proposed Intrinsic Photodegradation Pathway of Rhodamine Dyes

Caption: Intrinsic photodegradation pathway of rhodamine dyes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Extended voltage imaging in cardiomyocytes with a triplet state quencher-stabilized silicon rhodamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probing mechanism of Rhodamine B decolorization under homogeneous conditions via pH-controlled photocatalysis with anionic porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to 5-TAMRA (Amine-Reactive), 5-Isomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorescent dye 5-carboxytetramethylrhodamine (B559615) (5-TAMRA) amine, focusing on its properties, applications, and relevant experimental procedures. TAMRA is a well-established fluorophore widely utilized for the covalent labeling of biomolecules.

Core Properties of 5-TAMRA Amine

5-TAMRA is a derivative of tetramethylrhodamine, a bright, orange-fluorescent dye.[1] As a single, pure 5-isomer, it ensures greater consistency and reproducibility in labeling experiments compared to mixed isomer preparations.[2][3] The primary amine group on the molecule allows for its conjugation to various electrophilic reagents such as NHS esters and epoxides.[4][5]

The following table summarizes the key quantitative properties of 5-TAMRA amine and its commonly used amine-reactive succinimidyl ester (SE) derivative.

| Property | 5-TAMRA Amine, 5-Isomer | 5-TAMRA N-succinimidyl ester (SE), 5-Isomer |

| CAS Number | 2158336-47-9 (inner salt)[4][5][6][7], 2158336-48-0[8] | 150810-68-7[9][10] |

| Molecular Formula | C31H36N4O4[6] | C29H25N3O7[10][11] |

| Molecular Weight | 528.64 g/mol [6] | 527.52 g/mol [9][10] |

| Excitation Maximum (λex) | 541 nm[5][8] - 553 nm[8] | 546 nm[9] |

| Emission Maximum (λem) | 567 nm[5][8] - 575 nm[8] | 580 nm[9] |

| Extinction Coefficient (ε) | 84,000 M⁻¹cm⁻¹[5][8] | 95,000 M⁻¹cm⁻¹[9] |

| Fluorescence Quantum Yield (Φ) | 0.1[5][8] | 0.1[9] |

| Purity | ≥95%[5][8] | ≥90% (HPLC)[9] |

| Solubility | DMF, DMSO, Alcohols[8] | Good in DMF, DMSO; Low in water[11] |

| Correction Factor (CF280) | 0.19[4][5] | 0.178[9] |

Key Applications in Research and Development

5-TAMRA is a versatile dye with numerous applications in molecular biology and drug development. Its primary function is as a fluorescent label for various biomolecules.

-

Fluorescent Labeling: It is widely used for labeling peptides, proteins, and amine-modified oligonucleotides.[1][11]

-

Fluorescence Resonance Energy Transfer (FRET): TAMRA is a common FRET acceptor for green-emitting fluorophores like fluorescein (B123965) (FAM), making it crucial for designing dual-labeled probes used in assays such as real-time PCR.[4][12]

-

Microscopy and Imaging: TAMRA-conjugated molecules are suitable for various imaging techniques, including fluorescence microscopy and confocal microscopy.[1][9]

-

Flow Cytometry: The dye can be used for cell sorting and analysis when conjugated to antibodies or other cell-targeting ligands.[1]

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and oligonucleotides using amine-reactive TAMRA. The most common approach involves the use of a 5-TAMRA N-succinimidyl ester (SE), which readily reacts with primary amines on the target biomolecule.

This protocol is optimized for labeling proteins, such as antibodies, with 5-TAMRA SE.

A. Materials

-

5-TAMRA SE (Component A)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) (Component B)

-

Protein solution (2-10 mg/mL)

-

Anhydrous Dimethylsulfoxide (DMSO) (Component D)

-

Purification column (e.g., Sephadex G-25)

B. Reagent Preparation

-

Protein Solution: The protein should be dissolved in a buffer free of primary amines (e.g., Tris or glycine). If such buffers are present, the protein must be dialyzed against a suitable buffer like 0.01 M PBS.[2][3]

-

5-TAMRA SE Stock Solution: Immediately before use, dissolve the 5-TAMRA SE (Component A) in DMSO (Component D) to a concentration of 10 mg/mL.[2][13] Vortex to ensure the dye is fully dissolved. This solution is not stable and should be prepared fresh for each experiment.[2][3]

C. Labeling Reaction

-

Combine the protein solution with the Reaction Buffer (Component B) at a 10:1 (v/v) ratio.

-

Calculate the required volume of the 5-TAMRA SE stock solution. A molar excess of 5-10 fold of dye to protein is recommended for efficient labeling.[13] For antibodies (IgG, ~150 kDa), a dye-to-protein molar ratio of 5:1 to 20:1 is often optimal.[2][3]

-

Add the calculated volume of 5-TAMRA SE solution to the protein solution while gently vortexing.[13]

-

Incubate the reaction for 1 hour at room temperature, protected from light.[13]

D. Purification

-

Separate the TAMRA-labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25), spin column, or dialysis.[13]

-

The first colored band to elute is the labeled protein.

-

Calculate the Degree of Substitution (DOS), which should typically be between 2 and 4 moles of dye per mole of protein for effective labeling.[2][3]

This protocol is designed for labeling oligonucleotides synthesized with a 5' primary amine modification.

A. Materials

-

5'-Amine-modified oligonucleotide (100 µg)

-

5-TAMRA SE

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Labeling Buffer (0.1 M sodium tetraborate, pH 8.5)

-

Ethanol (B145695) (70%, cold) and Sodium Acetate (B1210297) (3 M) for precipitation

B. Reagent Preparation

-

Oligonucleotide Solution: Dissolve the lyophilized amine-modified oligonucleotide in the Labeling Buffer to a final concentration that allows for the desired reaction scale.

-

5-TAMRA SE Solution: Prepare a fresh solution of 5-TAMRA SE in anhydrous DMSO. For labeling 100 µg of an oligonucleotide, dissolving 200 µg of the dye in approximately 14 µL of DMSO is a good starting point.[14][15]

C. Labeling Reaction

-

Combine the oligonucleotide solution with the freshly prepared 5-TAMRA SE solution.

-

Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

To stop the reaction, precipitate the labeled oligonucleotide by adding sodium acetate to a final concentration of 0.3 M, followed by 3 volumes of cold 100% ethanol.

D. Purification

-

Incubate the precipitation mixture at -20°C for at least 30 minutes.

-

Centrifuge at high speed (~12,000 x g) for 30 minutes to pellet the oligonucleotide.

-

Carefully remove the supernatant, wash the pellet with cold 70% ethanol, and re-centrifuge.

-

Dry the pellet under vacuum and resuspend in a suitable buffer (e.g., TE buffer). An additional ethanol precipitation step is recommended to remove any non-specifically bound TAMRA.[15]

-

Alternatively, purification can be performed using HPLC or gel electrophoresis.

Visualized Workflows and Reactions

The following diagrams illustrate the biomolecule labeling process and the underlying chemical reaction.

Caption: General workflow for labeling a biomolecule with 5-TAMRA SE.

Caption: Reaction of 5-TAMRA NHS ester with a primary amine on a biomolecule.

Storage and Handling

Proper storage is critical to maintaining the stability and reactivity of 5-TAMRA derivatives.

-

Solid Form: Store the solid compound at -20°C, desiccated and protected from prolonged exposure to light.[4][8]

-

In Solution: Stock solutions prepared in anhydrous DMSO should be used immediately.[2][3] If short-term storage is necessary, aliquot and store at -20°C, but be aware that stability is reduced in solution.[16] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[16]

References

- 1. TAMRA Dye - ADC Linkers | AxisPharm [axispharm.com]

- 2. eurogentec.com [eurogentec.com]

- 3. eurogentec.com [eurogentec.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. TAMRA amine, 5-isomer (A270317) | Antibodies.com [antibodies.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, 2158336-48-0 | BroadPharm [broadpharm.com]

- 9. rndsystems.com [rndsystems.com]

- 10. 5-TAMRA N-succinimidyl ester (5-Carboxy-tetramethylrhodamine N-succinimidyl ester) [abcam.com]

- 11. TAMRA NHS ester, 5-isomer (A270324) | Antibodies.com [antibodies.com]

- 12. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]

- 13. youdobio.com [youdobio.com]

- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. interchim.fr [interchim.fr]

The Prudent Scientist's Guide to TAMRA Amine 5-Isomer: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safe handling, storage, and application of 5-Carboxytetramethylrhodamine (TAMRA) amine 5-isomer and its amine-reactive succinimidyl ester (SE) derivative. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental results.

Compound Identification and Properties

TAMRA amine 5-isomer is a fluorescent dye belonging to the rhodamine family, characterized by its bright orange-red fluorescence. It is widely used for covalently labeling biomolecules. The amine group can be conjugated to various electrophiles, while the more common succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester form readily reacts with primary amines on proteins, peptides, and other molecules to form stable amide bonds.

Table 1: Physical and Spectral Properties of 5-TAMRA Derivatives

| Property | 5-TAMRA Amine | 5-TAMRA, Succinimidyl Ester (SE) |

| Molecular Formula | C₃₁H₃₇ClN₄O₄[1] | C₂₉H₂₅N₃O₇[2][3] |

| Molecular Weight | 565.1 g/mol [1] | 527.52 g/mol [2] |

| CAS Number | 2158336-48-0[1] | 150810-68-7[2][3] |

| Excitation Maximum (λex) | ~541-553 nm[1] | ~546-565 nm[2][4] |

| Emission Maximum (λem) | ~567-575 nm[1] | ~580 nm[2][4] |

| Molar Extinction Coefficient (ε) | ~84,000 cm⁻¹M⁻¹[1][3] | ~95,000 cm⁻¹M⁻¹[2] |

| Quantum Yield (Φ) | 0.1[1][3] | 0.1[2] |

| Solubility | Soluble in DMF, DMSO, alcohols[1] | Soluble in DMF, DMSO[3] |

Safety and Handling

While some safety data sheets (SDS) indicate no known OSHA hazards for 5-TAMRA-SE, others classify related compounds as having potential for acute oral toxicity and aquatic toxicity.[5][6] Therefore, it is imperative to handle all forms of TAMRA with care, assuming potential hazards.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure when handling TAMRA compounds.[7][8]

-

Eye and Face Protection: Chemical safety goggles that form a tight seal are required. A full-face shield is recommended when there is a risk of splashing.[7][8]

-

Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[7] Always inspect gloves before use and dispose of them properly.

-

Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of spills, an impervious apron is recommended.[7][8] Long pants and closed-toe shoes are mandatory.[8]

-

Respiratory Protection: If working with the compound as a powder or if there is a risk of aerosolization, a NIOSH/MSHA-approved respirator should be used.[5][7] Work should be conducted in a well-ventilated area or a chemical fume hood.[5]

Handling and Storage

Proper handling and storage are critical to maintain the stability and reactivity of TAMRA derivatives.

-

Handling: Avoid contact with skin and eyes.[5] Avoid the formation of dust and aerosols.[5] Do not eat, drink, or smoke in the laboratory. After handling, wash hands thoroughly.

-

Storage: Store desiccated at -20°C, and protect from light and moisture.[4][9][10] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to one month.[4][9] Avoid repeated freeze-thaw cycles.[3]

Table 2: Hazard and Precautionary Summary

| Hazard Class | Precautionary Statements |

| Acute Toxicity, Oral (Category 4) (Potential)[6] | H302: Harmful if swallowed.[6] |

| Acute Aquatic Toxicity (Category 1) (Potential)[6] | H400: Very toxic to aquatic life.[6] |

| Chronic Aquatic Toxicity (Category 1) (Potential)[6] | H410: Very toxic to aquatic life with long lasting effects.[6] |

| General Precautions | P264: Wash skin thoroughly after handling.[6]P270: Do not eat, drink or smoke when using this product.[6]P273: Avoid release to the environment.[6]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]P501: Dispose of contents/container to an approved waste disposal plant.[6] |

Experimental Protocols

The following protocols provide detailed methodologies for the labeling of biomolecules with 5-TAMRA-SE, subsequent purification, and quantification of labeling efficiency.

Protein Labeling with 5-TAMRA-SE

This protocol is optimized for labeling primary amines on proteins, such as lysine (B10760008) residues or the N-terminus.

Materials:

-

5-TAMRA-SE

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Protein of interest (2-10 mg/mL)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[9] Crucially, avoid buffers containing primary amines like Tris or glycine. [2][9]

-

Purification column (e.g., Sephadex G-25 desalting column)[2][9]

-

Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4[2]

Procedure:

-

Prepare Protein Solution: Dissolve or dialyze the protein into the amine-free Reaction Buffer at a concentration of 2-10 mg/mL.[2][3][9]

-

Prepare TAMRA-SE Solution: Immediately before use, dissolve the 5-TAMRA-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3][9]

-

Conjugation Reaction:

-

Calculate the required volume of the TAMRA-SE solution to achieve a 5 to 20-fold molar excess of dye to protein. A 10-fold excess is a common starting point.[2][3][9]

-

Add the TAMRA-SE solution to the protein solution while gently vortexing.[2][3]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[2][9]

-

-

Purification:

-

Equilibrate a desalting column (e.g., Sephadex G-25) with Elution Buffer.[2]

-

Load the reaction mixture onto the column.

-

Elute the labeled protein with the Elution Buffer. The larger, labeled protein will elute first, followed by the smaller, unconjugated dye.[2]

-

Collect fractions and visually identify the fractions containing the labeled protein.

-

Quantification of Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.

Procedure:

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (for protein) and at the absorbance maximum of TAMRA (~555 nm).[2]

-

Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm.

-

Protein Concentration (M) = (A₂₈₀ - (A₅₅₅ × CF₂₈₀)) / ε_protein

-

Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.19 for TAMRA).[3]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the concentration of the dye.

-

Dye Concentration (M) = A₅₅₅ / ε_TAMRA

-

Where ε_TAMRA is the molar extinction coefficient of TAMRA at its absorbance maximum (~95,000 M⁻¹cm⁻¹).[2]

-

-

-

Calculate the DOL.

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Table 3: Troubleshooting Common Labeling Issues

| Issue | Potential Cause | Recommended Solution |

| Low Degree of Labeling (DOL) | Protein concentration is too low. | Concentrate the protein to >2 mg/mL before labeling.[2] |

| Presence of amine-containing buffers (e.g., Tris). | Dialyze the protein into an appropriate amine-free buffer before labeling.[2] | |

| Hydrolysis of TAMRA-SE. | Prepare the TAMRA-SE solution in anhydrous DMSO or DMF immediately before use.[2] | |

| High Degree of Labeling (DOL > 6) | Molar excess of dye is too high, potentially leading to precipitation or quenching. | Reduce the molar ratio of TAMRA-SE to protein in the reaction.[2] |

| Poor Separation of Protein and Free Dye | Incorrect gel filtration resin selected. | Choose a resin with a fractionation range suitable for the size of your protein (e.g., G-25 for proteins >5 kDa).[2] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for labeling a biomolecule with 5-TAMRA-SE, from preparation to the final purified product.

Caption: Workflow for biomolecule labeling with 5-TAMRA-SE.

Signaling Pathway/Chemical Reaction

This diagram illustrates the chemical reaction between the succinimidyl ester of 5-TAMRA and a primary amine on a biomolecule, resulting in a stable amide bond.

Caption: Amine-reactive labeling chemistry of 5-TAMRA-SE.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. abcam.cn [abcam.cn]

- 5. eurogentec.com [eurogentec.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. benchchem.com [benchchem.com]

- 8. youdobio.com [youdobio.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. youdobio.com [youdobio.com]

Methodological & Application

Application Note: Peptide Labeling with 5-TAMRA-SE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a critical technique in biochemical and biomedical research, enabling the study of peptide localization, protein-peptide interactions, and enzymatic activity. 5-Carboxytetramethylrhodamine (5-TAMRA) is a bright, orange-red fluorescent dye widely used for this purpose.[1][2] Its N-hydroxysuccinimide (NHS) ester derivative, 5-TAMRA-SE, provides a robust method for covalently attaching the fluorophore to primary amines on a peptide, such as the N-terminus or the side chain of lysine (B10760008) residues, forming a stable amide bond.[2][3][4] This application note provides a detailed protocol for the efficient labeling of peptides with 5-TAMRA-SE, including methods for purification and characterization of the final conjugate.

Physicochemical Properties of 5-TAMRA

Proper experimental design requires an understanding of the spectral properties of the fluorophore.

| Property | Value | Reference |

| Molecular Weight | 527.53 g/mol | [2][5] |

| Excitation Maximum (λex) | ~555 nm | [1][6] |

| Emission Maximum (λem) | ~580 nm | [1][6] |

| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ | [1][7] |

| Recommended pH for Labeling | 8.0 - 9.0 | [1] |

Experimental Protocols

Materials

-

Peptide containing a primary amine (N-terminus or lysine residue)

-

5-TAMRA NHS ester (5-TAMRA-SE)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.3[3]

-

Quenching Solution (optional): 1 M Tris-HCl, pH 7.5[3]

-

Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column is recommended for peptides.[8]

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Protocol 1: Peptide Labeling with 5-TAMRA-SE

This protocol is designed for labeling peptides in solution.

1. Peptide Preparation:

- Dissolve the peptide in the labeling buffer to a final concentration of 1-10 mg/mL.[3][6]

- Note: If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of an organic solvent like DMSO or DMF before the dropwise addition of the labeling buffer.[8] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the peptide for reaction with the dye.[3]

2. 5-TAMRA-SE Stock Solution Preparation:

- Immediately before use, dissolve the 5-TAMRA-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3][6] This solution should be prepared fresh for each labeling reaction to avoid hydrolysis of the NHS ester.[9]

3. Labeling Reaction:

- While gently vortexing, slowly add the 5-TAMRA-SE stock solution to the peptide solution.

- The recommended molar ratio of dye to peptide is typically between 5:1 and 10:1.[3][6] However, for peptides, it is often advisable to start with a lower ratio (e.g., 1.5:1 to 3:1) to avoid over-labeling, which can lead to aggregation and fluorescence quenching.[1][8]

- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[6][8]

4. Reaction Quenching (Optional):

- To stop the reaction, a quenching reagent such as 1 M Tris-HCl can be added to a final concentration of 50 mM.[3][8] Incubate for an additional 15-30 minutes.

Protocol 2: Purification of TAMRA-Labeled Peptide by RP-HPLC

Purification is a critical step to remove unconjugated dye, which can interfere with downstream applications.[9] For peptides, RP-HPLC is a highly effective method.[8]

1. Column Equilibration:

- Equilibrate the C18 column with Solvent A.

2. Sample Loading and Elution:

- Load the reaction mixture onto the column.

- Elute the labeled peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).[10]

- Monitor the elution profile at two wavelengths: ~214 nm for the peptide backbone and ~555 nm for the TAMRA dye.[6][10]

3. Fraction Collection:

- Collect the fractions containing the dual-absorbance peak, which corresponds to the purified labeled peptide. The free dye will elute as a separate peak.

4. Lyophilization:

- Freeze the collected fractions and lyophilize to obtain the purified labeled peptide as a powder.[6][10]

5. Storage:

- Store the lyophilized labeled peptide at -20°C or below, protected from light.[6] For peptides containing sensitive residues (Cys, Met, Trp), consider purging the storage vial with an inert gas like argon or nitrogen to prevent oxidation.[8]

Characterization of Labeled Peptide

Mass Spectrometry

Confirm the identity and purity of the labeled peptide by determining its molecular weight using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[10] A successful conjugation will result in a mass increase corresponding to the mass of the TAMRA dye.

Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the dye-to-peptide molar ratio, can be determined spectrophotometrically after purification.

1. Absorbance Measurement:

- Dissolve the purified, labeled peptide in a suitable buffer.

- Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA, ~555 nm (A₅₅₅).

2. Calculation:

- The concentration of the TAMRA dye can be calculated using the Beer-Lambert law: [TAMRA] (M) = A₅₅₅ / ε_TAMRA (where ε_TAMRA is ~90,000 M⁻¹cm⁻¹)

- The concentration of the peptide needs to be corrected for the absorbance of the TAMRA dye at 280 nm. A correction factor (CF) is used, which is the ratio of the dye's absorbance at 280 nm to its absorbance at 555 nm. For TAMRA, this is approximately 0.3. [Peptide] (M) = (A₂₈₀ - (A₅₅₅ × CF)) / ε_peptide

- The DOL is the ratio of the molar concentrations: DOL = [TAMRA] / [Peptide]

For optimal results, a DOL of 1 is often desired for peptides to minimize potential aggregation and altered biological activity.[8]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Labeling Efficiency | Hydrolysis of 5-TAMRA-SE | Prepare the dye solution immediately before use in anhydrous solvent.[9] |

| Presence of primary amines in the buffer (e.g., Tris) | Dialyze the peptide into an amine-free buffer like PBS or sodium bicarbonate before labeling.[9] | |

| Incorrect pH | Ensure the labeling buffer pH is between 8.0 and 9.0.[1] | |